Dual-Target Engagement: Selectivity Profile of the 4-Bromo-2-morpholinobenzoic Acid Core
The 2-morpholinobenzoic acid scaffold, which is the core of 4-bromo-2-morpholinobenzoic acid, demonstrates a significant selectivity profile against a panel of key enzymes. Quantitative binding data for this chemotype reveals a high degree of selectivity for MAO-B (IC50 = 33 nM) over MAO-A (IC50 = 1,000 nM), a >30-fold difference [1]. In contrast, the scaffold shows very weak to no significant inhibition of other enzymes like glycolate oxidase (IC50 = 39,900 nM) or DHFR (IC50 = 65,000 nM) [1][2]. This targeted activity is a major advantage over the non-specific legacy standard D609, which is known to have multiple targets and poor stability [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | MAO-B: 33 nM; MAO-A: 1,000 nM |
| Comparator Or Baseline | Same scaffold against glycolate oxidase: 39,900 nM; DHFR: 65,000 nM |
| Quantified Difference | >30-fold selectivity for MAO-B over MAO-A; >1,200-fold selectivity for MAO-B over glycolate oxidase |
| Conditions | In vitro enzyme inhibition assays using recombinant human MAO-A, MAO-B, mouse glycolate oxidase, and bovine DHFR. Incubation with substrate and detection via appropriate methods. |
Why This Matters
This selectivity profile indicates the 4-bromo-2-morpholinobenzoic acid core can be developed into potent and selective tool compounds or drug leads, minimizing polypharmacology and off-target effects associated with non-selective inhibitors like D609.
- [1] BindingDB. (n.d.). BDBM50421645 (CHEMBL123609) IC50 data for MAO-A (1,000 nM) and MAO-B (33 nM). View Source
- [2] BindingDB. (n.d.). Data for CHEMBL3115732 (IC50 65,000 nM for DHFR) and CHEMBL123609 (IC50 39,900 nM for glycolate oxidase). View Source
- [3] Rees, S. W. P., et al. (2021). Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Bioorganic Chemistry, 114, 105094. PMID: 34328856. View Source
